

Off-target effects of (Rac)-AZD8186 at high concentrations

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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Technical Support Center: (Rac)-AZD8186

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **(Rac)-AZD8186**. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target selectivity of AZD8186?

A1: **(Rac)-AZD8186** is a potent and highly selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms PI3K β and PI3K δ .[1][2][3] Biochemical assays have demonstrated its high affinity for these isoforms, with significantly lower activity against PI3K α and PI3K γ .[1][2][3] [4] This selectivity is crucial for its mechanism of action, particularly in tumors with loss of the tumor suppressor PTEN, which become dependent on PI3K β signaling.[3][5]

Q2: Have any off-target effects been reported for AZD8186 at standard concentrations?

A2: Extensive kinase profiling has shown that AZD8186 is remarkably selective. In a KinomeScan screen of 442 kinases, no significant binding was detected at a concentration of 10 μM.[1][2] Furthermore, selectivity for PI3Kβ and PI3Kδ was found to be over 100-fold greater than for 74 other protein and lipid kinases.[1][2] These findings suggest that at standard

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experimental concentrations (typically in the nanomolar to low micromolar range), off-target effects are unlikely.

Q3: What are the potential off-target effects of AZD8186 at high concentrations?

A3: There is limited published data detailing specific off-target effects of AZD8186 at concentrations significantly exceeding 10 μ M. However, it is a general principle for small molecule inhibitors that selectivity can decrease at higher concentrations. In cell lines that are less sensitive to PI3K β inhibition, such as those with wild-type PTEN, effects on PI3K α have been observed at higher concentrations of AZD8186.[1][4] Researchers observing unexpected phenotypes at high concentrations should consider the possibility of off-target kinase inhibition or other unintended molecular interactions.

Q4: How can I determine if the phenotype I am observing is due to an off-target effect of AZD8186?

A4: To determine if an observed cellular phenotype is due to an off-target effect, a systematic approach is recommended. This includes performing a dose-response experiment to see if the phenotype tracks with the on-target IC50, using a structurally different inhibitor of the same target to see if the phenotype is reproduced, and conducting rescue experiments by overexpressing the intended target. If the phenotype persists in these control experiments, it is more likely to be an off-target effect.

Q5: What are some general strategies to minimize the risk of off-target effects in my experiments?

A5: To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of AZD8186 that achieves the desired on-target modulation.[6] It is also advisable to use multiple, structurally distinct inhibitors targeting the same pathway to confirm that the observed phenotype is not specific to the chemical scaffold of AZD8186.[6] Additionally, genetic validation techniques, such as siRNA or CRISPR-mediated knockdown of the intended target, can help confirm that the biological effect is a direct result of inhibiting PI3K β / δ .[6]

Troubleshooting Guide

This guide provides a structured approach for troubleshooting experiments where off-target effects of AZD8186 at high concentrations are suspected.



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Issue: Unexpected or inconsistent cellular phenotype observed at high concentrations of AZD8186.

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Potential Cause	Troubleshooting Steps	Expected Outcome if Off- Target
Off-Target Kinase Inhibition	1. Perform a dose-response curve: Compare the EC50 for the observed phenotype with the known on-target IC50 for PI3Kβ/δ inhibition in your cell line. 2. Use a structurally unrelated PI3Kβ/δ inhibitor: Treat cells with a different inhibitor that has a distinct chemical structure. 3. Conduct a kinome-wide binding assay: At the high concentration of interest, profile AZD8186 against a broad panel of kinases.	1. The EC50 for the phenotype is significantly higher than the on-target IC50. 2. The alternative inhibitor does not reproduce the unexpected phenotype. 3. The assay identifies novel kinase targets at the high concentration.
Compound-Specific, Non- Kinase Off-Target Effects	1. Perform a cellular thermal shift assay (CETSA): Identify proteins that are stabilized by AZD8186 binding at high concentrations. 2. Employ chemical proteomics: Use affinity-based probes to pull down binding partners of AZD8186 at high concentrations. 3. Computational prediction: Use in silico tools to predict potential off-target interactions based on the structure of AZD8186.[7][8]	 CETSA reveals stabilization of proteins other than PI3Kβ/δ. Chemical proteomics identifies novel, non-kinase binding partners. Computational tools predict plausible off-target interactions that can be experimentally validated.
Experimental Artifact	1. Confirm compound integrity and concentration: Verify the purity and concentration of your AZD8186 stock solution.	Discrepancies in compound quality or concentration are identified. 2. Inconsistencies in the experimental setup are



Review experimental protocol: Ensure consistency in cell density, treatment duration, and assay conditions.
 Include appropriate controls: Use vehicle-only controls and positive/negative controls for your assay.

found. 3. Control experiments behave as expected, highlighting a specific issue with the AZD8186 treatment condition.

Data Presentation

Table 1: In Vitro Inhibitory Activity of (Rac)-AZD8186 against PI3K Isoforms

PI3K Isoform	IC50 (nM)	Reference
РІЗКβ	4	[1][2][3][4]
ΡΙ3Κδ	12	[1][2][3][4]
ΡΙ3Κα	35	[1][2][3][4]
РІЗКу	675	[1][2][3][4]

Table 2: Kinome Selectivity of (Rac)-AZD8186

Assay Platform	Number of Kinases Screened	Concentration	Results	Reference
KinomeScan	442	10 μΜ	No significant binding	[1][2]
Protein/Lipid Kinase Panel	74	-	>100-fold selectivity for PI3Kβ/δ	[1][2]

Experimental Protocols



Protocol 1: Kinome-Wide Off-Target Profiling (Example using KinomeScan)

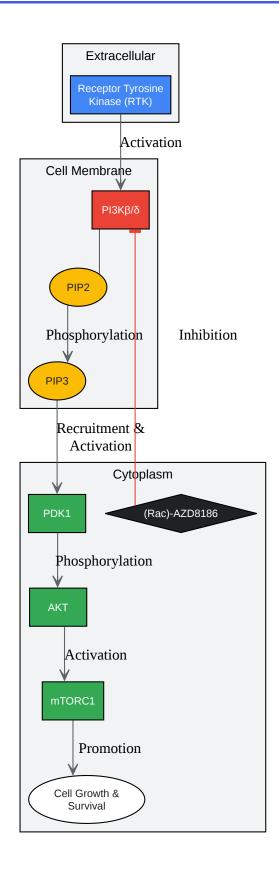
- Compound Preparation: Prepare a stock solution of (Rac)-AZD8186 in DMSO at a concentration 100-fold higher than the final desired screening concentration.
- Assay Execution: Submit the compound to a commercial KinomeScan service. The compound will be screened at the desired high concentration (e.g., 10 μM or higher) against a panel of several hundred kinases.
- Data Analysis: The results will be reported as percent of control, indicating the degree of inhibition for each kinase. A lower percentage signifies stronger binding. Typically, a threshold (e.g., >90% inhibition or a specific Kd value) is used to identify significant off-target interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

- Cell Treatment: Treat intact cells with a high concentration of AZD8186 or a vehicle control (e.g., DMSO) for a specified duration.
- Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Cell Lysis: Lyse the cells by freeze-thaw cycles.
- Protein Separation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
- Protein Analysis: Analyze the soluble fraction by Western blotting for specific candidate offtargets or by mass spectrometry for a proteome-wide analysis. An increase in the amount of a protein in the soluble fraction of AZD8186-treated cells compared to the control indicates thermal stabilization upon binding.

Visualizations

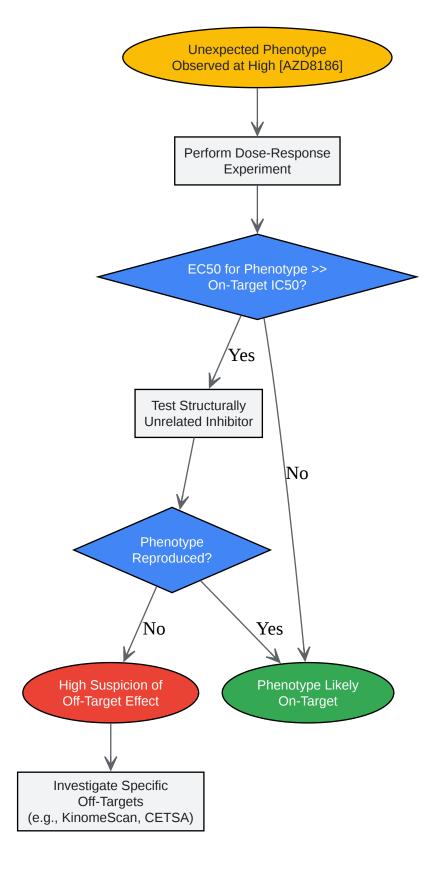




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Caption: On-target signaling pathway of (Rac)-AZD8186.

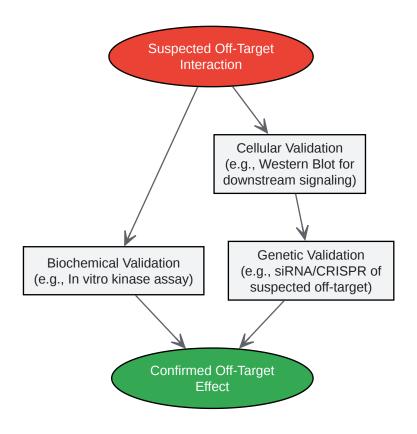




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Caption: Troubleshooting workflow for suspected off-target effects.





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Caption: Logical relationships for experimental off-target validation.

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